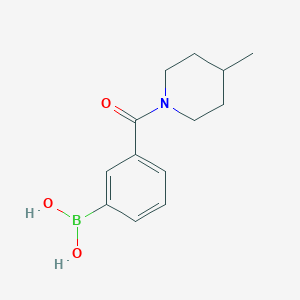
(3-(4-Methylpiperidine-1-carbonyl)phenyl)boronic acid
Vue d'ensemble
Description
“(3-(4-Methylpiperidine-1-carbonyl)phenyl)boronic acid” is a chemical compound with the molecular formula C13H18BNO3 . It has a molecular weight of 247.1 and is typically stored at temperatures between 2-8°C . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18BNO3/c1-10-5-7-15(8-6-10)13(16)11-3-2-4-12(9-11)14(17)18/h2-4,9-10,17-18H,5-8H2,1H3 . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, boronic acids are known to be involved in various types of reactions. For instance, they are used in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
“(3-(4-Methylpiperidine-1-carbonyl)phenyl)boronic acid” is a solid at room temperature . It has a molecular weight of 247.1 and its InChI code is 1S/C13H18BNO3/c1-10-5-7-15(8-6-10)13(16)11-3-2-4-12(9-11)14(17)18/h2-4,9-10,17-18H,5-8H2,1H3 .Applications De Recherche Scientifique
Anticancer Research
- Application Summary : Piperidine and its derivatives have shown promising anticancer properties . “(3-(4-Methylpiperidine-1-carbonyl)phenyl)boronic acid” could potentially be used in the development of new anticancer drugs .
- Results or Outcomes : The specific outcomes of using “(3-(4-Methylpiperidine-1-carbonyl)phenyl)boronic acid” in anticancer research are not detailed in the sources. However, the broader field of piperidine derivatives has shown promising results in anticancer research .
Synthesis of Piperidine Derivatives
- Application Summary : Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . “(3-(4-Methylpiperidine-1-carbonyl)phenyl)boronic acid” could potentially be used in the synthesis of various piperidine derivatives .
- Methods of Application : The specific methods of application are not detailed in the sources. However, the synthesis of piperidine derivatives typically involves intra- and intermolecular reactions .
- Results or Outcomes : The specific outcomes of using “(3-(4-Methylpiperidine-1-carbonyl)phenyl)boronic acid” in the synthesis of piperidine derivatives are not detailed in the sources. However, the broader field of piperidine derivatives has shown promising results in drug development .
Biosynthesis of Natural Alkaloids
- Application Summary : Piperidines are key components in the biosynthesis of various natural alkaloids . “(3-(4-Methylpiperidine-1-carbonyl)phenyl)boronic acid” could potentially be used as a building block in the biosynthesis of these alkaloids .
- Methods of Application : The specific methods of application are not detailed in the sources. However, the biosynthesis of natural alkaloids typically involves enzymatic transformations .
- Results or Outcomes : The specific outcomes of using “(3-(4-Methylpiperidine-1-carbonyl)phenyl)boronic acid” in the biosynthesis of natural alkaloids are not detailed in the sources. However, the broader field of piperidine derivatives has shown promising results in the biosynthesis of natural alkaloids .
Pharmacological Applications
- Application Summary : Piperidines and their derivatives have significant pharmacological applications . “(3-(4-Methylpiperidine-1-carbonyl)phenyl)boronic acid” could potentially be used in the development of new drugs with various pharmacological effects .
- Results or Outcomes : The specific outcomes of using “(3-(4-Methylpiperidine-1-carbonyl)phenyl)boronic acid” in pharmacological applications are not detailed in the sources. However, the broader field of piperidine derivatives has shown promising results in pharmacological research .
Development of New Drugs
- Application Summary : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . “(3-(4-Methylpiperidine-1-carbonyl)phenyl)boronic acid” could potentially be used in the development of new drugs .
- Results or Outcomes : The specific outcomes of using “(3-(4-Methylpiperidine-1-carbonyl)phenyl)boronic acid” in drug development are not detailed in the sources. However, the broader field of piperidine derivatives has shown promising results in drug development .
Synthesis of Natural Alkaloids
- Application Summary : A general method to assemble multi-substituted chiral piperidines was developed, inspired by the biosynthesis of piperidine natural products . “(3-(4-Methylpiperidine-1-carbonyl)phenyl)boronic acid” could potentially be used as a building block in this process .
- Methods of Application : The specific methods of application are not detailed in the sources. However, the synthesis of natural alkaloids typically involves enzymatic transformations .
- Results or Outcomes : The specific outcomes of using “(3-(4-Methylpiperidine-1-carbonyl)phenyl)boronic acid” in the synthesis of natural alkaloids are not detailed in the sources. However, the broader field of piperidine derivatives has shown promising results in the synthesis of natural alkaloids .
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and others .
Propriétés
IUPAC Name |
[3-(4-methylpiperidine-1-carbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO3/c1-10-5-7-15(8-6-10)13(16)11-3-2-4-12(9-11)14(17)18/h2-4,9-10,17-18H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLCYMDXPOEVCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)N2CCC(CC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656859 | |
| Record name | [3-(4-Methylpiperidine-1-carbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-Methylpiperidine-1-carbonyl)phenyl)boronic acid | |
CAS RN |
850567-30-5 | |
| Record name | B-[3-[(4-Methyl-1-piperidinyl)carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850567-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(4-Methylpiperidine-1-carbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1386588.png)
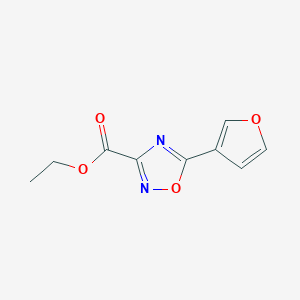
![3-[4-(Trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxylic acid](/img/structure/B1386592.png)
![(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methanol](/img/structure/B1386594.png)



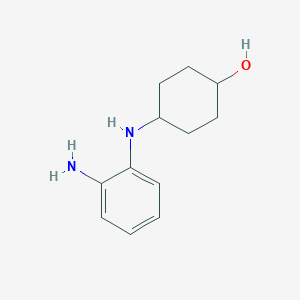


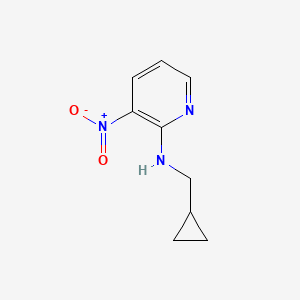
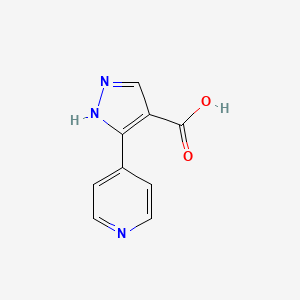
![6-Ethyl-7-hydroxy-5-methyl-pyrazolo[1,5-a]-pyrimidine-3-carboxylic acid](/img/structure/B1386607.png)